molecular formula C8H15NO2 B1595410 4-Morpholin-4-ylbutan-2-one CAS No. 6050-58-4

4-Morpholin-4-ylbutan-2-one

Cat. No. B1595410
CAS RN: 6050-58-4
M. Wt: 157.21 g/mol
InChI Key: JJCICUFXLXTMDF-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylbutan-2-one, also known by its CAS number 6050-58-4, is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 4-morpholin-4-ylbutan-2-one .


Molecular Structure Analysis

The InChI code for 4-Morpholin-4-ylbutan-2-one is 1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 . The compound’s structure includes a morpholine ring attached to a butanone group .


Physical And Chemical Properties Analysis

4-Morpholin-4-ylbutan-2-one has a molecular weight of 157.21 g/mol . It has a computed XLogP3-AA value of -0.5, indicating its solubility characteristics . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 157.110278721 g/mol . The topological polar surface area is 29.5 Ų . The compound has a complexity of 130 .

Scientific Research Applications

Discovery and Development of Inhibitors

4-(Pyrimidin-4-yl)morpholines are highlighted for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, and survival. The discovery of a potent non-nitrogen containing morpholine isostere showcases the importance of the morpholine scaffold in the design of selective dual inhibitors of mTORC1 and mTORC2, offering insights into the development of cancer therapeutics (Hobbs et al., 2019).

Privileged Structure in Medicinal Chemistry

Morpholine is a privileged structure in medicinal chemistry, being a part of many approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. The versatility of the morpholine ring as a synthetic building block for enzyme active-site inhibitors and receptor affinity highlights its significance in drug design and development (Kourounakis et al., 2020).

Antisense Research

Morpholino oligos have been utilized to inhibit gene function across various model organisms, offering a simple and rapid method to study gene function. This application is crucial for understanding genetic contributions to disease and for developing genetic therapies (Heasman, 2002).

Photodynamic Therapy

2-(Morpholin-4-yl)ethoxy substituted phthalocyanines were synthesized and characterized for their potential in photodynamic therapy, an emerging treatment modality for cancer. The study of these compounds in in vitro models using cancer cell lines underscores the potential of morpholine derivatives in medical applications focused on cancer treatment (Kucińska et al., 2015).

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine was studied for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research indicates the potential of morpholine derivatives in combating multidrug-resistant microbial infections, highlighting the relevance of morpholine compounds in addressing global health challenges related to antibiotic resistance (Oliveira et al., 2015).

Safety And Hazards

4-Morpholin-4-ylbutan-2-one is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-morpholin-4-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCICUFXLXTMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285807
Record name 4-(Morpholin-4-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-ylbutan-2-one

CAS RN

6050-58-4
Record name 6050-58-4
Source DTP/NCI
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Record name 4-(Morpholin-4-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)butan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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